Oritavancin diphosphate is a semisynthetic lipoglycopeptide antibiotic. [, ] It is classified as a second-generation lipoglycopeptide. [] In scientific research, oritavancin diphosphate serves as a valuable tool for studying bacterial resistance mechanisms, exploring novel drug delivery systems, and understanding the structure-activity relationships of antibiotics.
Mechanism of Action
Oritavancin diphosphate inhibits bacterial cell wall synthesis by binding to lipid II, a crucial precursor of peptidoglycan. [] This interaction disrupts the transglycosylation and transpeptidation steps, ultimately leading to bacterial cell death. [] Oritavancin diphosphate exhibits a dual mechanism of action, also depolarizing the bacterial cell membrane. []
Related Compounds
Dalbavancin
Compound Description: Dalbavancin, like oritavancin diphosphate, is a lipoglycopeptide antibiotic. It functions by inhibiting bacterial cell wall synthesis, exhibiting bactericidal activity. Dalbavancin is administered intravenously and is also indicated for treating ABSSSI caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []
Relevance: Dalbavancin shares a similar mechanism of action with oritavancin diphosphate and targets the same bacterial infections. Both antibiotics belong to the lipoglycopeptide class and exhibit potent bactericidal activity against Gram-positive pathogens. They differ in their pharmacokinetic profiles, with dalbavancin having a longer half-life, allowing for a once-weekly dosing regimen. []
Tedizolid Phosphate
Compound Description: Tedizolid phosphate is an oxazolidinone antibiotic that acts as a protein synthesis inhibitor, targeting bacterial ribosomes. It is administered intravenously or orally and is indicated for treating ABSSSI caused by susceptible Gram-positive bacteria, including MRSA. []
Relevance: While structurally different from oritavancin diphosphate, tedizolid phosphate shares a similar therapeutic indication in treating ABSSSI. Both antibiotics target Gram-positive bacteria, including MRSA, but employ different mechanisms of action. Tedizolid phosphate inhibits protein synthesis, while oritavancin diphosphate disrupts cell wall synthesis. []
Vancomycin
Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis, primarily in Gram-positive bacteria. It is considered a first-line treatment option for serious MRSA infections. []
Telavancin
Compound Description: Telavancin is a lipoglycopeptide antibiotic, similar in structure and function to dalbavancin. It inhibits bacterial cell wall synthesis and disrupts membrane potential, exhibiting potent bactericidal activity against Gram-positive bacteria, including MRSA. []
Relevance: Telavancin shares structural similarities and a similar mechanism of action with both dalbavancin and oritavancin diphosphate. All three antibiotics are lipoglycopeptides that target bacterial cell wall synthesis. []
Linezolid
Compound Description: Linezolid, like tedizolid phosphate, belongs to the oxazolidinone class of antibiotics and acts as a protein synthesis inhibitor, targeting bacterial ribosomes. It is available in intravenous and oral formulations and is indicated for treating various Gram-positive infections, including those caused by MRSA. []
Various Intravenous Medications
Compound Description: The visual compatibility of oritavancin diphosphate with 37 commonly co-administered intravenous medications, including antibiotics, sedatives, analgesics, and cardiovascular agents, was investigated. []
Relevance: This study highlighted the importance of considering potential incompatibilities when co-administering oritavancin diphosphate with other intravenous medications. The study specifically mentions that drugs formulated at a basic or neutral pH were more likely to be incompatible with oritavancin. [] This emphasizes the need for careful evaluation and potential adjustments when administering oritavancin diphosphate alongside other medications to ensure treatment efficacy and patient safety.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Oritavancin is a semisynthetic glycopeptide used (as its bisphosphate salt) for the treatment of acute bacterial skin and skin structure infections caused or suspected to be caused by susceptible isolates of designated Gram-positive microorganisms including MRSA. It has a role as an antibacterial drug and an antimicrobial agent. It is a disaccharide derivative, a glycopeptide and a semisynthetic derivative. It is functionally related to a vancomycin aglycone. Oritavancin is a glycopeptide antibiotic used for the treatment of skin infections. It was developed by The Medicines Company (acquired by Novartis). Oritavancin was initially approved by the FDA in 2014 and formulated to combat susceptible gram-positive bacteria that cause skin and skin structure infections. It boasts the option of single-dose administration and has been proven as non-inferior to a full course of [vancomycin] therapy. On March 12, 2021 the FDA approved Kimyrsa, a complete course of therapy in a single, 1 hour 1200 mg infusion. Orbactiv, the other FDA approved oritavancin product, is administered over a 3 hour infusion and contains a lower dose of 400 mg. Marketed by Melinta Therapeutics, Kimyrsa offers effective and time-efficient treatment for skin and skin structure infections. Oritavancin is a Lipoglycopeptide Antibacterial. The mechanism of action of oritavancin is as a Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 3A4 Inducer, and Cytochrome P450 2D6 Inducer. See also: Oritavancin Diphosphate (active moiety of).
Potent endothelin-converting enzyme (ECE) inhibitor that displays > 100-fold selectivity over neutral endopeptidase 24.11 (IC50 values are 22 and 2300 nM respectively). Blocks the hypertensive effects induced by big ET-1 in vitro and reduces the magnitude of cerebral vasospasm following subarachnoid hemorrhage (SAH).
Potent and selective glial glutamate transporter EAAT1 and EAAT2 inhibitor (IC50 values are 17, 22 and 300 nM for EAAT2, EAAT1 and EAAT3 respectively). Has no effect on EAAT4 and EAAT5, or a wide range of neuronal receptors and transporters. Attenuates glutamate-stimulated intracellular Na+ elevation in astrocytes in vitro (IC50 = 43 nM). Induces severe convulsions in vivo.
Potent, brain-penetrant, and water-soluble poly(ADP-ribose) polymerase (PARP) inhibitor. IC50 values are 0.20 and 0.24 µM for PARP-1 and PARP-2, respectively. Neuroprotective in vitro and in vivo. DR2313 is an inhibitor of poly(ADP-ribose) polymerase (PARP; IC50 = 0.2 and 0.24 µM for PARP1 and PARP2, respectively, in nuclear rat brain extracts). It is selective for PARP, with no effect on GAPDH, ADH, LDH, or on lipid peroxidation. DR2313 is competitive with NAD+ at the catalytic site of PARP with a Ki value of 0.23 µM. Pretreatment of primary rat cortical cultures prevents cell death (EC50 = 0.27 µM), and, in vivo, it reduces infarct volume in a rat model of cerebral ischemia. DR2313 has been used to investigate cell death after middle cerebral artery occlusion. DR 2313 (cas# 284028-90-6) is a useful research chemical. DR 2313 is a poly(ADP-ribose) polymerase inhibitor. DR2313 was specific for PARP but not selective between PARP-1 and PARP-2. Competitive inhibitor of poly(ADP-ribose) polymerase (PARP) (IC50 values are 0.20 and 0.24 μM for PARP-1 and PARP-2 respectively). Neuroprotective; reduces neuronal cell death in models of cerebral ischemia in vivo and in vitro. Brain penetrant.
High affinity σ2 receptor agonist (Ki values are 0.8 and 15.2 nM for σ2 and σ1 receptors respectively) that displays minimal affinity at other receptors. Inhibits electrically evoked twitch in guinea pig bladder and ileum (EC50 values are 2.62 and 3.96 μM respectively). Displays antiproliferative and cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells.
Selective, non-peptide CCR8 chemokine receptor agonist (IC50 values are 1.8 and 2.6 μM for human and mouse receptors respectively). Displays no activity at CCR4, CXCR3, CXCR4 and CCR5 and shows > 28-fold selectivity over 26 other GPCRs (less selective at α2A and 5-HT receptors). Induces chemotaxis and inhibits Env-mediated (HIV) cell-cell fusion.